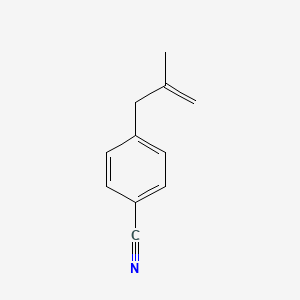

3-(4-Cyanophenyl)-2-methyl-1-propene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(4-Cyanophenyl)propionic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use . Another compound, “N-BOC-3-(4-Cyanophenyl)oxaziridine”, is also used as a laboratory chemical .

Synthesis Analysis

While specific synthesis information for “3-(4-Cyanophenyl)-2-methyl-1-propene” was not found, a related compound, “triferrocenyl-substituted 1,3,5-triphenylbenzene”, was synthesized in high yield .

Molecular Structure Analysis

The molecular structure of “N-BOC-3-(4-Cyanophenyl)oxaziridine” was confirmed by NMR spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and high-resolution mass spectrometry (HRMS) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Cyanophenyl)acrylic acid” include a density of 1.3±0.1 g/cm3, boiling point of 380.4±25.0 °C at 760 mmHg, and vapour pressure of 0.0±0.9 mmHg at 25°C .

Applications De Recherche Scientifique

1. Synthesis and Polymerization

Research indicates that derivatives of 3-(4-Cyanophenyl)-2-methyl-1-propene are used in the synthesis of novel copolymers. For instance, novel trisubstituted ethylenes, such as ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, are synthesized and copolymerized with styrene, showcasing their utility in creating diverse polymer structures. These compounds are prepared via Knoevenagel condensation of ring-substituted benzaldehydes and propyl cyanoacetate and are characterized using various analytical methods. Their copolymerization is initiated by radical initiation at specific temperatures, and the resulting copolymers exhibit significant thermal decomposition properties, indicating potential applications in materials science and engineering (Kharas et al., 2017), (Kharas et al., 2014).

2. Material Properties and Stability

The research on these copolymers emphasizes their thermal stability and material properties. The decomposition of these copolymers occurs in two distinct steps over a wide temperature range, leaving a residue that further decomposes at higher temperatures. This characteristic is crucial for understanding the thermal stability and degradation behavior of these materials, which is vital for their potential applications in various industries, such as automotive, aerospace, and electronics (Kharas et al., 2016).

3. Computational Studies and Structure Analysis

Additionally, studies involving X-ray structures and computational studies of related compounds provide insights into their molecular geometry and electronic properties. Understanding the structural and electronic characteristics of these compounds is essential for their application in fields such as molecular electronics, photonics, and materials science (Nycz et al., 2011).

Safety and Hazards

Propriétés

IUPAC Name |

4-(2-methylprop-2-enyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEQOGNYHGQAAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539946 |

Source

|

| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyanophenyl)-2-methyl-1-propene | |

CAS RN |

97780-97-7 |

Source

|

| Record name | 4-(2-Methylprop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)

![Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate](/img/structure/B1315555.png)